N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
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Description
The compound “N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide” is a coumarin-3-carboxamide analogue . It is part of a series of compounds that have been synthesized and assessed for their ability to inhibit pancreatic lipase (PL), an enzyme that absorbs dietary fat . This compound is a yellow solid with a melting point of 352 - 355 °C .
Synthesis Analysis
The synthesis of this compound and other coumarin-3-carboxamide analogues has been described in the literature . The synthesis process involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides . The yield of this compound was reported to be 91% .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various techniques. The 1H NMR (400 MHz, CDCl3) δ values are 10.73 (s, 1H), 9.02 (s, 1H), 7.79 - 7.62 (m, 4H), 7.49 - 7.38 (m, 2H), 6.96 - 6.88 (m, 2H), 3.83 (s, 3H) .Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its synthesis. As mentioned earlier, the synthesis process involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 352 - 355 °C . The 1H NMR (400 MHz, CDCl3) δ values are 10.73 (s, 1H), 9.02 (s, 1H), 7.79 - 7.62 (m, 4H), 7.49 - 7.38 (m, 2H), 6.96 - 6.88 (m, 2H), 3.83 (s, 3H) .Mechanism of Action
Target of Action
The primary target of this compound is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .
Mode of Action
The compound interacts with pancreatic lipase by inhibiting its activity . This interaction occurs in a competitive manner, with the compound binding to the active site of the enzyme, thereby preventing the enzyme from breaking down dietary fats . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
By inhibiting pancreatic lipase, the compound affects the lipid digestion pathway. This results in a decrease in the breakdown of dietary fats into absorbable forms, thereby reducing fat absorption in the body . The downstream effect of this is a potential reduction in obesity, given that dietary fat absorption is a key factor in weight gain .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of pancreatic lipase, leading to reduced fat digestion . On a cellular level, this could result in a decrease in the absorption of dietary fats in the intestines . The potential overall effect of this action could be a reduction in obesity, although further studies would be needed to confirm this effect .
properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-16-8-6-13(7-9-16)19-11-15(23-28-19)12-22-20(24)17-10-14-4-2-3-5-18(14)27-21(17)25/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPGFAQMNLLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide |
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